

Application Note: Functionalization of - Diphenylpyridin-4-amine for Biological Sensing

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Compound of Interest

Compound Name: *N,N*-diphenylpyridin-4-amine

Cat. No.: B8232906

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Core Design Philosophy

The DPPA scaffold functions as a molecular rotor.^[1] In low-viscosity or polar solvents, the excited state relaxes non-radiatively via the rotation of the phenyl rings relative to the pyridine core (TICT state). In high-viscosity environments (e.g., cellular membranes, mitochondria) or non-polar environments (lipid droplets), this rotation is restricted, forcing radiative decay (fluorescence turn-on).

Functionalization Strategies

- Strategy A (Mitochondrial Targeting & Viscosity): Quaternization of the pyridine nitrogen creates a cationic "Push-Pull" system. The positive charge drives mitochondrial accumulation (driven by membrane potential, $\Delta\psi$), while the enhanced acceptor strength increases red-shift and viscosity sensitivity.
- Strategy B (Analyte Sensing): Introduction of a reactive handle (e.g., aldehyde) on the phenyl ring allows for "reaction-based" sensing (e.g., for biothiols or hydrazine), modulating the ICT state upon reaction.

Synthesis & Functionalization Protocols

Pathway A: Synthesis of the Mitochondrial Viscosity Probe (Mito-DPPA)

Target Structure:

-Methyl-4-(diphenylamino)pyridinium iodide

This protocol converts the neutral DPPA into a cationic, mitochondria-specific viscosity sensor.

Reagents Required

- -Diphenylpyridin-4-amine (Core Scaffold)
- Iodomethane (Methyl Iodide) [Caution: Neurotoxin/Carcinogen]
- Acetonitrile (Anhydrous)
- Diethyl ether (for precipitation)

Step-by-Step Protocol

- **Dissolution:** Dissolve 246 mg (1.0 mmol) of -diphenylpyridin-4-amine in 5 mL of anhydrous acetonitrile in a sealed pressure tube or round-bottom flask.
- **Alkylation:** Add 125 L (2.0 mmol, 2 equiv.) of iodomethane dropwise under an inert atmosphere (or Ar).
- **Reflux:** Seal the vessel and heat to 40°C for 12 hours. Note: Mild heating is sufficient due to the nucleophilicity of the pyridine nitrogen.
- **Precipitation:** Cool the reaction mixture to room temperature. Pour the solution slowly into 50 mL of cold diethyl ether with vigorous stirring. A yellow/orange precipitate will form.
- **Purification:** Filter the precipitate and wash 3

with cold ether. Recrystallize from ethanol/hexane if necessary.

- Yield Check: Expect 85-95% yield. The product should be a bright orange solid (Charge Transfer band).

Pathway B: Synthesis of the Reactive Aldehyde Probe (CHO-DPPA)

Target Structure: 4-((4-Formylphenyl)(phenyl)amino)pyridine

This intermediate allows for the attachment of recognition motifs (e.g., for Cysteine or sensing).

Reagents Required

- -Diphenylpyridin-4-amine
- Phosphorus Oxychloride ()
- Dimethylformamide (DMF)
- Dichloromethane (DCM)

Step-by-Step Protocol (Vilsmeier-Haack Formylation)

- Reagent Prep: In a dry flask at 0°C, add 1.0 mL of dropwise to 3.0 mL of dry DMF. Stir for 30 mins to generate the Vilsmeier reagent (white suspension).
- Addition: Dissolve 1.0 mmol of DPPA in 2 mL DMF and add it slowly to the Vilsmeier reagent at 0°C.
- Reaction: Warm to 80°C and stir for 4 hours. The solution will darken.
- Hydrolysis: Cool to room temperature and pour into 50 mL of crushed ice/water. Neutralize with saturated

or

until pH

7.

- Extraction: Extract with DCM (30 mL). Dry organics over and concentrate.
- Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate 4:1). The aldehyde product usually elutes after the starting material.

Biological Application Protocols

Protocol 1: Mitochondrial Viscosity Mapping in Live Cells

Objective: Visualize viscosity changes in mitochondria (e.g., during mitophagy or apoptosis).

Materials:

- HeLa or MCF-7 cells cultured on glass-bottom dishes.
- Probe: Mito-DPPA (from Pathway A).
- Stock Solution: 1 mM in DMSO.
- Imaging Buffer: PBS or HBSS (maintain pH 7.4).

Workflow:

- Cell Preparation: Seed cells at cells/dish and incubate for 24h.
- Staining: Dilute the Mito-DPPA stock to a final concentration of 5 M in culture media.

- Incubation: Incubate cells for 20 minutes at 37°C. Note: Cationic probes enter mitochondria rapidly via potential.
- Wash: Wash cells 3
with warm PBS to remove background.
- Imaging (Confocal):
 - Excitation: 405 nm or 488 nm (Probe has broad absorption).
 - Emission: Collect signal at 550–650 nm (Red channel).
 - Viscosity Calibration: To quantify, construct a calibration curve using water/glycerol mixtures (0% to 90% glycerol) and measure fluorescence intensity () or lifetime ().
 - Equation:
(Förster-Hoffmann equation).

Protocol 2: Lipid Droplet (LD) Imaging

Objective: High-contrast imaging of adipocytes or fatty liver models. Probe: Use the Neutral Core (DPPA) or a hydrophobic derivative (e.g., 4-(diphenylamino)-3-cyanopyridine).

Workflow:

- Staining: Incubate cells with 10
M DPPA for 30 mins.
- Mechanism: The probe is quenched in the cytosol (polar) but lights up in the hydrophobic core of LDs.
- Co-staining: Validate with BODIPY 493/503 (Green) if using a Red-shifted DPPA derivative.

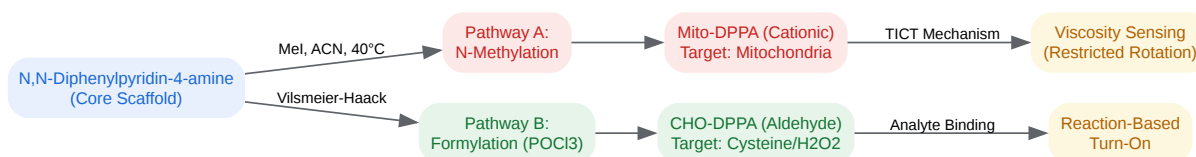
Data Presentation & Validation

Table 1: Solvatochromic & Viscosity Response (Mito-DPPA)

Data represents typical relative fluorescence quantum yields ().

Solvent / Medium	Viscosity (, cP)	Polarity ()	(Approx)	Emission
Water	0.89	63.1	< 0.01 (Dark)	N/A (Quenched)
Methanol	0.54	55.4	0.02	580 nm
Glycerol (90%)	~200	High	0.45 (Bright)	610 nm
Lipid Bilayer	High	Low	0.35	590 nm

Experimental Logic Diagram



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Caption: Synthesis pathways transforming the DPPA core into mitochondrial viscosity sensors (Red) or reactive analyte probes (Green).

Troubleshooting & Controls

- Issue: Low Fluorescence in Cells.
 - Cause: The probe is in a low-viscosity region or washed out.

- Solution: Confirm mitochondrial localization with MitoTracker Green. Ensure cells are healthy; depolarized mitochondria (dead cells) will not retain the cationic probe.
- Issue: Poor Solubility.
 - Cause: DPPA is lipophilic.
 - Solution: Use Pluronic F-127 (0.1%) as a dispersing agent during the staining step.
- Control Experiment:
 - Treat cells with CCCP (10 M). This uncoupler destroys mitochondrial membrane potential. If the probe is potential-dependent (Mito-DPPA), fluorescence should vanish/redistribute to the cytosol.
 - Treat cells with Nystatin (viscosity modifier) to verify viscosity sensitivity.

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